Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, also known as 1-Boc-3-ethynyl-3-hydroxypyrrolidine, is a chemical compound with the molecular weight of 211.26 . It is stored in a sealed, dry environment at 2-8°C . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular formula of Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is C11H17NO3 . The InChI code for this compound is 1S/C11H17NO3/c1-5-11(14)6-7-12(8-11)9(13)15-10(2,3)4/h1,14H,6-8H2,2-4H3 .
Physical And Chemical Properties Analysis
Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a solid at room temperature . It has a molecular weight of 211.26 and is stored in a sealed, dry environment at 2-8°C .
Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in Iron(II)-catalyzed oxidation of sp3 C-H bonds adjacent to a nitrogen atom of unprotected arylureas with tert-butyl hydroperoxide in water, showcasing its role in direct oxidation and further transformations depending on substrate ring size (Wei et al., 2011).
- It plays a crucial role in a Palladium-Catalyzed Three-Component Reaction of propargyl carbonates, isocyanides, and alcohols or water, offering a versatile approach to synthesizing polysubstituted aminopyrroles and its bicyclic analogues (Qiu et al., 2017).
- The synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines using tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrates its application as a new scaffold for the preparation of substituted piperidines, highlighting its potential in creating diverse organic molecules (Harmsen et al., 2011).
Mechanistic Insights and Applications
- An enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate showcases the compound's utility in achieving high enantioselectivity, essential for producing optically active substances (Faigl et al., 2013).
- Research on 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate synthesis from starting tert-butyl 4-oxopiperidine-1-carboxylate emphasizes its role in the synthesis of Schiff base compounds, indicating its versatility in organic synthesis (Çolak et al., 2021).
Safety and Hazards
The safety information for Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-11(14)6-7-12(8-11)9(13)15-10(2,3)4/h1,14H,6-8H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCGUGDUIPKXPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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